![molecular formula C33H30N2O5 B613773 5-carboxy-X-rhodamine CAS No. 198978-94-8](/img/structure/B613773.png)
5-carboxy-X-rhodamine
Overview
Description
5-Carboxy-X-rhodamine is a fluorescent dye that is widely used in scientific research. It is a derivative of the naturally occurring xanthene dye rhodamine, which is found in many plants and animals. This compound has a wide range of applications in a variety of scientific fields, including biochemistry, cell biology, and immunology. It is used in a variety of ways, from labeling proteins and DNA to tracking cell movements and measuring enzyme activity.
Scientific Research Applications
Uddin and Marnett (2008) reported an efficient synthesis route for 5- and 6-carboxy-X-rhodamines, which can be conjugated with molecules of interest after activation. This synthesis from inexpensive materials is important for practical applications in various fields, including bioconjugation and fluorescent labeling (Uddin & Marnett, 2008).
Yao-feng (2011) investigated the synthesis of 5(6)-carboxy-rhodamine 110, focusing on factors like reaction time and heating mode. The high yield of 93% suggests its potential for efficient production in research applications (Yao-feng, 2011).
Grang et al. (2010) developed a rapid and eco-friendly synthesis method for carboxy-rhodamine 110 isomers using microwave irradiation. This method demonstrates the potential for environmentally friendly and efficient production of these dyes (Grang et al., 2010).
Baleeva et al. (2018) focused on the synthesis and separation of 5- and 6-carboxy regioisomers of ROX and JOE dyes. Their findings are significant for the preparation of pure regioisomers, highlighting the dye's versatility in scientific applications (Baleeva et al., 2018).
Sun et al. (2011) synthesized a new rhodamine derivative, N-(3-carboxy)acryloyl rhodamine B hydrazide (CARB), and studied its spectroscopic reaction with Cu2+. This derivative's unique properties suggest potential applications in colorimetric probes for metal ion detection (Sun et al., 2011).
Aigner et al. (2012) developed a new class of rhodamines for use in fluorescent pH sensors. Their work highlights the application of 5-carboxy-X-rhodamine derivatives in biotechnological sample monitoring (Aigner et al., 2012).
Mechanism of Action
Target of Action
5-Carboxy-X-Rhodamine, also known as 5-ROX, is primarily used for oligonucleotide labeling and automated DNA sequencing applications . It interacts with the amine groups present in these biomolecules .
Mode of Action
5-ROX is an amine-reactive form of carboxy-X-rhodamine . It is used to label DNA and RNA via various methods . The carboxylic acid of 5-ROX is activated and then conjugated with an amino group of a molecule of interest . This results in the formation of 5-ROX derivatized compounds .
Biochemical Pathways
The primary biochemical pathway affected by 5-ROX is the fluorescence resonance energy transfer (FRET) . It acts as a donor molecule in FRET imaging coupled with porphyrins . This allows for the detection and analysis of interactions between biomolecules.
Pharmacokinetics
Its use in oligonucleotide labeling and automated dna sequencing applications suggests that its bioavailability is likely dependent on the properties of the biomolecules it is conjugated with .
Result of Action
The result of 5-ROX’s action is the creation of fluorescently labeled biomolecules . These labeled biomolecules can be detected and analyzed using fluorescence techniques, enabling researchers to study biological processes at a molecular level .
Action Environment
The action of 5-ROX is influenced by environmental factors such as temperature and light exposure. It is recommended to store 5-ROX in a refrigerator between -5 to -30°C and to avoid light exposure to maintain its stability .
properties
IUPAC Name |
3-carboxy-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(24(17-20)33(38)39)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGMOMJDNDFGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314908 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
216699-35-3 | |
Record name | 5-Carboxy-X-rhodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=216699-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-X-rhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5-carboxy-X-rhodamine in the provided research articles?
A1: Across these studies, this compound (5-ROX) is primarily utilized as a fluorescent tag for in vitro and in vivo imaging. Its ability to fluoresce allows researchers to track the distribution and target engagement of various molecules. [, , , , , , ]
Q2: Can you provide an example of how this compound's fluorescence is used to validate target specificity?
A2: In a study investigating fluorocoxib A, a COX-2 inhibitor conjugated to 5-ROX, researchers confirmed target specificity by comparing fluorocoxib A uptake to that of non-targeted this compound dye. Minimal accumulation of the non-targeted dye in COX-2 expressing tissues validated the selective binding of fluorocoxib A. []
Q3: How is this compound employed in the development of activatable photosensitizers?
A3: Researchers have explored the use of this compound (Rox) as a FRET donor in conjunction with a pyropheophorbide (Pyro) acceptor to create caspase-responsive activatable photosensitizers. In this system, Rox fluorescence is initially quenched due to FRET with Pyro. Upon caspase activation, the FRET interaction is disrupted, leading to increased Rox fluorescence, which can be used to monitor apoptosis in real-time. []
Q4: Beyond fluorocoxib A, are there other examples of this compound being used in targeted imaging probes?
A4: Yes, researchers have also developed a dual-modality imaging agent, Tc-99m GRFLTGGTGRLLRIS-GHEG-ECG-K(-5-carboxy-X-rhodamine)-NH2 (GRFLT-ECG-ROX), designed to target the folate receptor commonly overexpressed in tumor cells. This agent incorporates both a radioactive Tc-99m label for SPECT imaging and this compound for fluorescence-guided surgery. []
Q5: Are there any limitations mentioned regarding the use of this compound for in vivo imaging?
A5: While this compound shows promise for in vivo imaging, limitations exist. One study highlighted that only specific 5-ROX and 6-ROX based conjugates, like Fluorocoxib A and B, displayed sufficient metabolic stability for distribution to target tissues in living organisms. [] This suggests that careful structural design and optimization are crucial for successful in vivo applications.
Q6: Does the research discuss any potential alternatives to this compound for fluorescence-based applications?
A6: While the provided articles primarily focus on this compound, one study explored the use of SYBR Green I alongside molecular beacons incorporating this compound. SYBR Green I's fluorescence enhancement upon binding to double-stranded DNA provided a complementary signal for detecting target DNA. [] This highlights the potential for utilizing alternative or complementary fluorescent dyes alongside this compound depending on the specific application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.